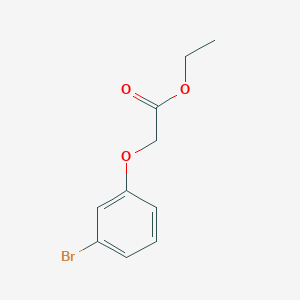

Ethyl 2-(3-bromophenoxy)acetate

Übersicht

Beschreibung

Ethyl 2-(3-bromophenoxy)acetate is an organic compound with the chemical formula C10H11BrO3 . It has a molecular weight of 259.1 g/mol . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for Ethyl 2-(3-bromophenoxy)acetate is1S/C10H11BrO3/c1-2-13-10(12)7-14-9-5-3-4-8(11)6-9/h3-6H,2,7H2,1H3 . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis

Ethyl 2-(3-bromophenoxy)acetate is a solid at room temperature . It has a molecular weight of 259.1 g/mol .Wissenschaftliche Forschungsanwendungen

Ethyl 2-(3-bromophenoxy)acetate: A Comprehensive Analysis

Organic Synthesis: Ethyl 2-(3-bromophenoxy)acetate is a versatile compound in organic chemistry, often used as an intermediate in the synthesis of various organic molecules. Its bromine atom makes it a good candidate for further functionalization through nucleophilic substitution reactions, which can lead to a wide range of products with potential applications in different fields.

Pharmaceutical Research: In pharmaceutical research, this compound could be used to develop new drug molecules. The bromophenoxy moiety might interact with biological targets, and modifying this core structure could lead to the discovery of compounds with therapeutic potential.

Material Science: The properties of Ethyl 2-(3-bromophenoxy)acetate suggest it could be useful in the development of new materials. For example, its molecular structure could be incorporated into polymers or coatings to confer specific characteristics such as increased resistance to degradation or improved mechanical properties.

Analytical Chemistry: This compound might also serve as a standard or reagent in analytical chemistry applications, such as chromatography or mass spectrometry, helping in the identification or quantification of various substances.

Agricultural Chemistry: There’s potential for Ethyl 2-(3-bromophenoxy)acetate to be used in the synthesis of agrochemicals. Its structure could be the starting point for compounds that act as pesticides or herbicides, contributing to crop protection strategies.

Environmental Science: In environmental science, research could explore the use of this compound in processes like pollutant degradation or as a component in sensors for environmental monitoring.

Catalysis: The bromine atom in Ethyl 2-(3-bromophenoxy)acetate could make it suitable for use as a catalyst or catalyst precursor in various chemical reactions, potentially improving efficiency and selectivity.

Hirshfeld Surface Analysis: According to a study published in Der Pharma Chemica, Ethyl 2-(3-bromophenoxy)acetate has been analyzed using Hirshfeld surface analysis to understand intermolecular interactions which can have implications in crystal engineering and design .

Safety And Hazards

Ethyl 2-(3-bromophenoxy)acetate is classified under the GHS07 hazard class . It may cause eye irritation, skin irritation, and respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding breathing dust/fume/gas/mist/vapors/spray, and using personal protective equipment .

Eigenschaften

IUPAC Name |

ethyl 2-(3-bromophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-2-13-10(12)7-14-9-5-3-4-8(11)6-9/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOKSJIDLQWRXTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70409389 | |

| Record name | Ethyl 2-(3-bromophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3-bromophenoxy)acetate | |

CAS RN |

138139-14-7 | |

| Record name | Ethyl 2-(3-bromophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-dimethyl-1H-pyrazolo[1,5-a]benzimidazole](/img/structure/B161012.png)

![(1S,2S,10S,13R,14S,17S,18S)-2,18-Dimethyl-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol](/img/structure/B161040.png)